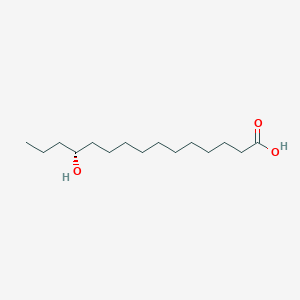
(12R)-12-Hydroxypentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(12R)-12-Hydroxypentadecanoic acid is a hydroxylated fatty acid with a hydroxyl group at the 12th carbon of a 15-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12R)-12-Hydroxypentadecanoic acid typically involves the hydroxylation of pentadecanoic acid. One common method is the use of microbial enzymes, such as lipoxygenases, which can introduce hydroxyl groups at specific positions on fatty acid chains . Another approach involves chemical hydroxylation using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological processes due to their specificity and efficiency. Microbial fermentation using genetically engineered microorganisms can produce this compound in large quantities. These methods are preferred for their environmental friendliness and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(12R)-12-Hydroxypentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
(12R)-12-Hydroxypentadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of (12R)-12-Hydroxypentadecanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can modulate signaling pathways by acting as a ligand for certain receptors or by influencing the activity of enzymes involved in fatty acid metabolism . The exact molecular targets and pathways are still under investigation, but its effects on inflammation and microbial growth have been documented .
Comparison with Similar Compounds
Similar Compounds
(12S)-12-Hydroxypentadecanoic acid: Similar structure but with a different stereochemistry at the 12th carbon.
12-Hydroxystearic acid: A hydroxylated fatty acid with an 18-carbon chain.
12-Hydroxylauric acid: A hydroxylated fatty acid with a 12-carbon chain.
Uniqueness
(12R)-12-Hydroxypentadecanoic acid is unique due to its specific hydroxylation pattern and the presence of a 15-carbon chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
923565-17-7 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
(12R)-12-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1 |
InChI Key |
SXJQFJGUKSTHPJ-CQSZACIVSA-N |
Isomeric SMILES |
CCC[C@H](CCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCC(CCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















